molecular formula C15H12ClN5OS B2984691 N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide CAS No. 692732-75-5

N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide

Cat. No.: B2984691
CAS No.: 692732-75-5
M. Wt: 345.81
InChI Key: MBEQVULYZQPWOE-UFWORHAWSA-N
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Description

N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of multiple heterocyclic rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring can be constructed via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Coupling of Thiazole and Pyrrole Rings: The thiazole and pyrrole rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of the Hydrazone Linkage: The final step involves the condensation of the pyrrole-thiazole intermediate with pyridine-4-carbohydrazide under reflux conditions in the presence of a suitable catalyst, such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule.

Scientific Research Applications

N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Agrochemicals: The compound may serve as a precursor for the synthesis of pesticides or herbicides.

    Materials Science: Its heterocyclic structure can be exploited in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit enzyme activity by binding to the catalytic site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer agent with a thiazole ring.

Uniqueness

N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide is unique due to its combination of thiazole, pyrrole, and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS/c16-15-18-9-13(23-15)10-21-7-1-2-12(21)8-19-20-14(22)11-3-5-17-6-4-11/h1-9H,10H2,(H,20,22)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEQVULYZQPWOE-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NNC(=O)C2=CC=NC=C2)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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